Cas no 42865-91-8 (O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine)

O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine is a specialized chemical intermediate featuring a nitro group and a trifluoromethyl substituent on an aromatic ring, linked to a hydroxylamine functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles or as a precursor in agrochemical and pharmaceutical applications. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances its electrophilic character, facilitating selective transformations. Its stability under controlled conditions allows for precise handling in multi-step syntheses. The compound is typically used in research settings where tailored functionalization of aromatic systems is required.
O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine structure
42865-91-8 structure
Product Name:O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine
CAS No:42865-91-8
MF:C7H5F3N2O3
MW:222.121412038803
MDL:MFCD21921103
CID:2638393
PubChem ID:10104936
Update Time:2025-05-21

O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine
    • SCHEMBL4502024
    • AKOS017982051
    • O-(2-Nitro-4-(trifluoromethyl)phenyl)hydroxylamine
    • 42865-91-8
    • GYZDULQDXTWQIE-UHFFFAOYSA-N
    • MFCD21921103
    • SY281909
    • MDL: MFCD21921103
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)4-1-2-6(15-11)5(3-4)12(13)14/h1-3H,11H2
    • InChI Key: GYZDULQDXTWQIE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])ON)(F)F

Computed Properties

  • Exact Mass: 222.02522651Da
  • Monoisotopic Mass: 222.02522651Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 81.1Ų

O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1195759-1g
O-[2-Nitro-4-(trifluoromethyl)phenyl]hydroxylamine
42865-91-8 95%
1g
$1375 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1945708-1g
o-(2-Nitro-4-(trifluoromethyl)phenyl)hydroxylamine
42865-91-8 98%
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¥15781.00 2024-05-14
eNovation Chemicals LLC
Y1195759-1g
O-[2-Nitro-4-(trifluoromethyl)phenyl]hydroxylamine
42865-91-8 95%
1g
$1375 2025-02-21
eNovation Chemicals LLC
Y1195759-1g
O-[2-Nitro-4-(trifluoromethyl)phenyl]hydroxylamine
42865-91-8 95%
1g
$1375 2025-02-18

Additional information on O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine

Comprehensive Overview of O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 42865-91-8)

O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 42865-91-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique nitro and trifluoromethyl functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel bioactive molecules and advanced materials.

The molecular structure of O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine features a hydroxylamine group attached to a phenyl ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This arrangement imparts distinct electronic and steric effects, which are crucial for its reactivity and interaction with other molecules. The presence of the trifluoromethyl group, in particular, enhances the compound's lipophilicity and metabolic stability, making it a sought-after moiety in drug design.

In recent years, the demand for fluorinated compounds like O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine has surged, driven by their applications in medicinal chemistry. Fluorinated molecules are known to improve the bioavailability and binding affinity of pharmaceutical agents, addressing key challenges in drug development. This compound's nitro group also offers versatile reactivity, enabling its use in various catalytic and oxidative transformations.

From an industrial perspective, O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine is utilized in the synthesis of high-performance materials, including liquid crystals and polymers. Its ability to modulate electronic properties makes it a promising candidate for optoelectronic applications. Additionally, the agrochemical sector leverages this compound to develop next-generation pesticides and herbicides, capitalizing on its stability and efficacy under environmental conditions.

Environmental and safety considerations are paramount when handling O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine. While it is not classified as a hazardous substance, proper storage and handling protocols must be followed to ensure workplace safety. Researchers are also investigating greener synthetic routes to produce this compound, aligning with the global push toward sustainable chemistry practices.

The versatility of O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine extends to its role in academic research. It serves as a model compound for studying nitroaromatic and trifluoromethyl chemistry, providing insights into reaction mechanisms and molecular interactions. Its synthetic accessibility and functional group compatibility further enhance its utility in exploratory studies.

In conclusion, O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 42865-91-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity profile position it as a key player in the advancement of synthetic chemistry and material science. As research continues to uncover new possibilities, this compound is poised to play an even greater role in addressing contemporary scientific and industrial challenges.

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